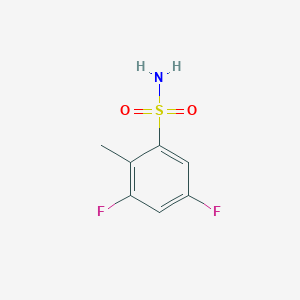

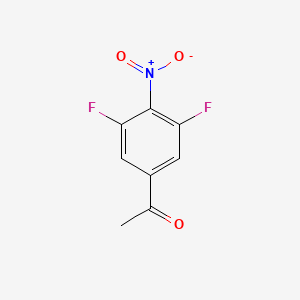

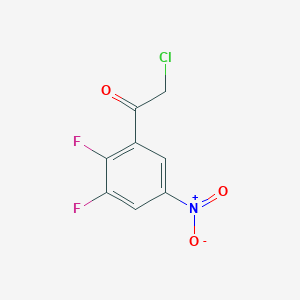

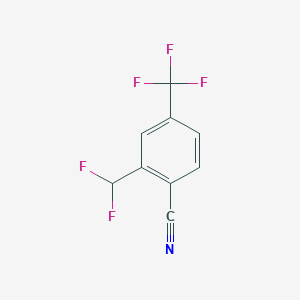

3',5'-Difluoro-2'-nitroacetophenone

Overview

Scientific Research Applications

Multicomponent Synthesis

Researchers have developed multicomponent reactions involving 2-nitroacetophenone derivatives for the synthesis of unsymmetrical derivatives of 4-methyl-substituted 5-nitropyridines, showcasing the utility of these compounds in constructing complex heterocyclic structures. This process allows the acquisition of 5-nitro-1,4-dihydropyridine derivatives, which upon oxidation yield 2,4-dimethyl-5-nitropyridines. This approach highlights the role of nitroacetophenone derivatives in facilitating the synthesis of nitropyridines, which are valuable in various chemical applications (Turgunalieva et al., 2023).

Spectral and Thermal Properties

Another study focused on evaluating the impact of biofield energy treatment on the physical, thermal, and spectral properties of 3-nitroacetophenone (3-NAP), a compound closely related to 3',5'-Difluoro-2'-nitroacetophenone. The findings revealed alterations in crystallite size, melting temperature, thermal decomposition temperatures, and spectral properties, suggesting that such treatments can modify the physical and chemical characteristics of nitroacetophenone derivatives (Trivedi et al., 2015).

Photocatalytic Degradation

The photocatalytic mineralization of 3-nitroacetophenone by TiO2-P25 in water suspension has been explored, demonstrating the potential of nitroacetophenone derivatives in environmental applications, particularly in the degradation of organic pollutants. The study indicated that the reaction kinetics and photomineralization rates are influenced by the pH of the medium, offering insights into optimizing conditions for effective photocatalytic degradation processes (Robert et al., 2003).

Corrosion Inhibition

Research into the corrosion inhibition properties of 3-nitroacetophenone (3-NA) on mild steel in an acidic medium has shown that acetophenone derivatives can serve as eco-friendly corrosion inhibitors. This study provided evidence that the efficiency of 3-NA as a corrosion inhibitor increases with its concentration, highlighting its potential in protecting metallic materials against corrosion in acidic environments (Ibrahim et al., 2022).

properties

IUPAC Name |

1-(3,5-difluoro-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO3/c1-4(12)6-2-5(9)3-7(10)8(6)11(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTHROLBVUDKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.